Cas no 1006352-95-9 (N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylaniline)

N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylaniline is a pyrazole-derived aromatic amine compound with applications in agrochemical and pharmaceutical intermediates. Its structure features a substituted pyrazole core linked to an aniline moiety, offering versatility in synthetic modifications. The ethyl and methyl groups on the pyrazole ring enhance steric and electronic properties, potentially improving stability and reactivity in downstream processes. This compound is valued for its role in the development of biologically active molecules, including crop protection agents and medicinal scaffolds. Its well-defined molecular architecture allows for precise functionalization, making it a useful building block in heterocyclic chemistry and targeted synthesis.
N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylaniline structure
1006352-95-9 structure
Product Name:N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylaniline
CAS No:1006352-95-9
MF:C13H17N3
MW:215.294182538986
MDL:MFCD04968393
CID:3058443
PubChem ID:19614682
Update Time:2025-05-26

N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylaniline Chemical and Physical Properties

Names and Identifiers

    • (1-Ethyl-3-methyl-1H-pyrazol-4-ylmethyl)-phenyl-amine
    • N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylaniline
    • N-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-N-PHENYLAMINE
    • N-((1-Ethyl-3-methyl-1H-pyrazol-4-yl)methyl)aniline
    • N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]aniline
    • CS-0298442
    • EN300-229195
    • [(1-ethyl-3-methylpyrazol-4-yl)methyl]phenylamine
    • N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]aniline
    • 1006352-95-9
    • BBL039838
    • AKOS000307246
    • STK349404
    • MDL: MFCD04968393
    • Inchi: 1S/C13H17N3/c1-3-16-10-12(11(2)15-16)9-14-13-7-5-4-6-8-13/h4-8,10,14H,3,9H2,1-2H3
    • InChI Key: INGGVACWPSFQSQ-UHFFFAOYSA-N
    • SMILES: N1(CC)C=C(C(C)=N1)CNC1C=CC=CC=1

Computed Properties

  • Exact Mass: 215.142247555Da
  • Monoisotopic Mass: 215.142247555Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 4
  • Complexity: 201
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 29.9Ų

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Additional information on N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylaniline

Introduction to N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylaniline and Its Significance in Modern Chemical Research

N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylaniline, a compound with the CAS number 1006352-95-9, represents a fascinating molecule in the realm of chemical biology and pharmaceutical research. This compound, characterized by its unique structural framework, has garnered significant attention due to its potential applications in various therapeutic areas. The molecular structure of N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylaniline consists of a pyrazole ring substituted with ethyl and methyl groups, further functionalized with an aniline moiety. This specific arrangement not only contributes to its distinct chemical properties but also opens up avenues for diverse biological activities.

The pyrazole core is a well-known scaffold in medicinal chemistry, renowned for its versatility and prevalence in drug molecules. Pyrazole derivatives have been extensively studied for their antimicrobial, anti-inflammatory, and anticancer properties. The presence of the ethyl and methyl groups in N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylaniline enhances its lipophilicity, making it a promising candidate for drug delivery systems. Additionally, the aniline group introduces basicity, which can be exploited for interactions with acidic biological targets.

In recent years, there has been a surge in research focusing on the development of novel heterocyclic compounds with potential therapeutic benefits. N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylaniline has been identified as a compound of interest due to its structural features that suggest multiple interaction possibilities with biological receptors. For instance, studies have shown that pyrazole derivatives can modulate enzyme activity by binding to specific pockets within the enzyme's active site. This binding can lead to altered enzyme kinetics, which may be beneficial in treating various diseases.

One of the most compelling aspects of N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylaniline is its potential role in developing kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling pathways and are often implicated in cancer and inflammatory diseases. The pyrazole ring in this compound can serve as a hinge-binding region, allowing it to interact effectively with the ATP-binding site of kinases. This interaction can lead to the inhibition of kinase activity, thereby disrupting aberrant signaling pathways that contribute to disease progression.

Moreover, the aniline group in N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylaniline can participate in hydrogen bonding interactions with polar residues in biological targets. This capability enhances the compound's binding affinity and selectivity. Recent computational studies have demonstrated that this compound can effectively bind to several kinase targets with high specificity, suggesting its potential as a lead compound for further drug development.

The synthesis of N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylaniline involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The synthesis typically begins with the preparation of the pyrazole core through cyclocondensation reactions involving hydrazine derivatives and ketones or aldehydes. Subsequent functionalization steps introduce the ethyl and methyl groups at specific positions on the pyrazole ring. Finally, coupling reactions are performed to attach the aniline moiety to the methylene group of the substituted pyrazole.

The use of modern synthetic techniques such as transition metal-catalyzed cross-coupling reactions has significantly improved the efficiency and scalability of producing N-(1-ethyl-3-methyl-1H-pyrazol-4-ylmethylaniline). These techniques allow for precise control over regioselectivity and stereoselectivity, ensuring that the desired isomer is obtained without unwanted byproducts. Additionally, green chemistry principles have been incorporated into synthetic protocols to minimize waste and reduce environmental impact.

In terms of biological evaluation, N-(1-butylindanone) has shown promising results in preclinical studies. Its ability to inhibit certain kinases has led to investigations into its potential use as an anticancer agent. Further research is ongoing to explore its efficacy against various cancer types and to identify any potential side effects or toxicities associated with its use.

The development of new drug candidates often involves rigorous testing to ensure safety and efficacy before they can be translated into clinical use. N-(1-butylindanone) is currently undergoing preclinical trials where it is being evaluated for its pharmacokinetic properties, including absorption, distribution, metabolism, excretion (ADME), and toxicity (TOX). These studies are crucial for determining whether this compound is suitable for further development into a therapeutic agent.

The impact of computational chemistry on drug discovery cannot be overstated. Advanced computational methods such as molecular docking simulations have been instrumental in predicting how N-(1-butylindanone) interacts with biological targets at an atomic level. These simulations provide valuable insights into binding affinities, binding modes, and potential side effects before expensive wet-lab experiments are conducted.

In conclusion, N-(1-butylindanone) represents a significant advancement in pharmaceutical research due to its unique structural features and promising biological activities. Its potential applications in treating various diseases make it a valuable compound for further study and development. As research continues to uncover new therapeutic uses for this molecule, it holds great promise for improving human health outcomes.

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